molecular formula C8H8BrN3 B13519044 4-bromo-1-ethyl-1H-1,2,3-benzotriazole

4-bromo-1-ethyl-1H-1,2,3-benzotriazole

Katalognummer: B13519044
Molekulargewicht: 226.07 g/mol
InChI-Schlüssel: RZYFLLQRMUEMRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-ethyl-1H-1,2,3-benzotriazole is a heterocyclic compound that belongs to the benzotriazole family Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material sciences, and industrial processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-ethyl-1H-1,2,3-benzotriazole typically involves the bromination of 1-ethyl-1H-1,2,3-benzotriazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to high yields and purity of the final product .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 4-bromo-1-ethyl-1H-1,2,3-benzotriazole involves its interaction with various molecular targets. The bromine atom and the benzotriazole core allow the compound to form strong non-covalent interactions, such as hydrogen bonding and π-π stacking, with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of both the bromine atom and the ethyl group in 4-bromo-1-ethyl-1H-1,2,3-benzotriazole imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form strong interactions with biological targets sets it apart from other benzotriazole derivatives .

Eigenschaften

Molekularformel

C8H8BrN3

Molekulargewicht

226.07 g/mol

IUPAC-Name

4-bromo-1-ethylbenzotriazole

InChI

InChI=1S/C8H8BrN3/c1-2-12-7-5-3-4-6(9)8(7)10-11-12/h3-5H,2H2,1H3

InChI-Schlüssel

RZYFLLQRMUEMRN-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=C(C(=CC=C2)Br)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.